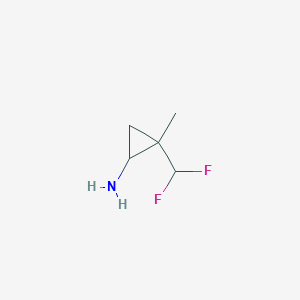

2-(Difluoromethyl)-2-methylcyclopropan-1-amine

Description

Properties

Molecular Formula |

C5H9F2N |

|---|---|

Molecular Weight |

121.13 g/mol |

IUPAC Name |

2-(difluoromethyl)-2-methylcyclopropan-1-amine |

InChI |

InChI=1S/C5H9F2N/c1-5(4(6)7)2-3(5)8/h3-4H,2,8H2,1H3 |

InChI Key |

PPKSMBYCFAVINU-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC1N)C(F)F |

Origin of Product |

United States |

Scientific Research Applications

2-(Difluoromethyl)-2-methylcyclopropan-1-amine has several applications in scientific research:

Chemistry: It serves as a building block in the synthesis of more complex fluorinated compounds.

Biology: The compound can be used as a probe in biological studies to understand the role of fluorinated groups in biological systems.

Industry: The compound is used in the production of specialty chemicals and materials with enhanced properties due to the presence of fluorine atoms.

Mechanism of Action

The mechanism by which 2-(Difluoromethyl)-2-methylcyclopropan-1-amine exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The presence of the difluoromethyl group can enhance binding affinity and selectivity.

Comparison with Similar Compounds

1-(Difluoromethyl)cyclopropan-1-amine

- Structure : Lacks the methyl group at C2 but retains the difluoromethyl substituent.

- However, this may also lower metabolic stability compared to the methylated derivative .

- Applications : Used as an intermediate in agrochemical and pharmaceutical synthesis.

2-(2,6-Difluorophenyl)-2-methylcyclopropan-1-amine

- Structure : Incorporates a difluorophenyl aromatic ring instead of the aliphatic difluoromethyl group.

- Key Differences : The aromatic substituent introduces π-π stacking capabilities, enhancing interactions with hydrophobic protein pockets. This structural variation is common in fungicides and kinase inhibitors .

- Applications : Explored in patent literature as a building block for crop protection agents .

1-(2-Fluorophenyl)cyclopropan-1-amine

- Structure: Features a monofluorinated phenyl group attached to the cyclopropane ring.

- Key Differences : Reduced fluorine content compared to difluorinated analogs, leading to lower electronegativity and altered pharmacokinetics. Demonstrated utility in CNS-targeting drug candidates due to improved blood-brain barrier penetration .

Fluorinated Amines Beyond Cyclopropane Scaffolds

DL-2-Amino-1,1,1-trifluoro-3-methylbutane

4,4-Difluorocyclohexan-1-amine

- Structure : Six-membered cyclohexane ring with axial difluorination.

- Key Differences : Larger ring size reduces strain but increases conformational entropy. The axial fluorine atoms enhance solubility while maintaining metabolic resistance, making it a candidate for antibiotics and antivirals .

Data Tables

Table 1. Comparative Physicochemical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Features |

|---|---|---|---|---|

| 2-(Difluoromethyl)-2-methylcyclopropan-1-amine | Not Disclosed | C₅H₉F₂N | 133.13 g/mol | Strained ring, dual steric hindrance |

| 1-(Difluoromethyl)cyclopropan-1-amine | 1314398-34-9 | C₄H₇F₂N | 119.10 g/mol | Reduced steric bulk |

| 2-(2,6-Difluorophenyl)-2-methylcyclopropan-1-amine | 1250008-85-5 | C₁₀H₁₁F₂N | 183.20 g/mol | Aromatic fluorination |

| DL-2-Amino-1,1,1-trifluoro-3-methylbutane | 1582-18-9 | C₅H₁₀F₃N | 153.14 g/mol | Trifluoromethyl branch |

Research Findings and Mechanistic Insights

- Fluorine Effects: The difluoromethyl group in this compound lowers basicity of the amine (pKa ~8.5 vs. ~10.5 for non-fluorinated analogs), improving bioavailability .

- Conformational Rigidity : The cyclopropane ring restricts rotation, favoring binding poses that align with enzyme active sites. Methyl substitution further stabilizes these conformations .

- Comparative Potency: In polyamine biosynthesis inhibition, fluorinated cyclopropanamines outperform non-fluorinated analogs by 2–3 orders of magnitude in IC₅₀ values, attributed to fluorine’s electronegativity and steric shielding .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(difluoromethyl)-2-methylcyclopropan-1-amine, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves cyclopropanation of a fluorinated precursor followed by amine functionalization. For example, analogous compounds (e.g., 1-(4-chloro-2-fluorophenyl)cyclopropan-1-amine) are synthesized via nucleophilic substitution or Friedel-Crafts acylation under basic conditions (e.g., NaOH/K₂CO₃ in dichloromethane or toluene). Reaction optimization may require temperature control (0–25°C) to prevent ring strain-induced decomposition . Purification via recrystallization or chromatography is critical to isolate the cyclopropane amine from byproducts like imines or nitriles .

Q. How can researchers characterize the stereochemical configuration of this compound?

- Methodological Answer : Chiral chromatography (e.g., HPLC with a Chiralpak column) or NMR analysis using chiral shift reagents (e.g., Eu(hfc)₃) can resolve enantiomers. For example, (1R,2S)-configured cyclopropane amines are distinguished by splitting patterns in ¹⁹F NMR due to fluorine’s sensitivity to spatial arrangement . X-ray crystallography of derivatives (e.g., hydrochloride salts) provides definitive stereochemical assignments .

Q. What stability challenges arise during storage of this compound, and how can they be mitigated?

- Methodological Answer : Cyclopropane amines are prone to ring-opening under acidic/oxidizing conditions. Stability studies on similar compounds (e.g., 1-amino-2,2-difluorocyclopropane-1-carboxylic acid) show decomposition via acid-catalyzed mechanisms. Storage in inert atmospheres (argon) at –20°C in amber vials minimizes degradation. Additives like BHT (butylated hydroxytoluene) suppress oxidation .

Advanced Research Questions

Q. How does the difluoromethyl group influence the compound’s reactivity in nucleophilic substitution versus coupling reactions?

- Methodological Answer : The difluoromethyl group’s electron-withdrawing effect enhances electrophilicity at the cyclopropane ring, favoring nucleophilic attack (e.g., SN2 with Grignard reagents). In contrast, coupling reactions (e.g., Suzuki-Miyaura) require Pd catalysts and tolerate steric hindrance from the methyl group. Comparative studies on 2-(3,4-difluorophenyl)cyclopropanamine show higher yields in SN2 with KF/18-crown-6 .

Q. What computational strategies are effective for modeling the strain energy and electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) accurately predict strain energy (≈27 kcal/mol for similar cyclopropanes) and frontier molecular orbitals. Solvent effects (e.g., PCM for DMSO) refine dipole moment and HOMO-LUMO gap predictions. MD simulations reveal conformational flexibility in aqueous environments .

Q. How can researchers resolve contradictions in reported biological activity data for this compound (e.g., receptor binding vs. enzyme inhibition)?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, co-solvents). For fluorinated cyclopropane amines, orthogonal validation using SPR (surface plasmon resonance) for binding affinity and fluorogenic substrates for enzyme inhibition clarifies mechanisms. Case studies on (1R,2S)-2-(4-fluorophenyl)cyclopropan-1-amine highlight the role of buffer ionic strength in modulating IC₅₀ values .

Comparative Analysis Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.